REACTION_CXSMILES
|
C(N(CC)CC)C.C[C@@H]1C2C(=CC=CC=2)CCN1.[Cl:19]C1C(C)=C(C)N=C(NC2C=CC(F)=CC=2)N=1.[CH3:36][C:37]1[C:38]([N:52]2[CH2:61][CH2:60][C:59]3[C:54](=[CH:55][CH:56]=[CH:57][CH:58]=3)[C@H:53]2[CH3:62])=[N:39][C:40]([NH:44][C:45]2[CH:50]=[CH:49][C:48]([F:51])=[CH:47][CH:46]=2)=[N:41][C:42]=1[CH3:43]>C(O)CO>[ClH:19].[CH3:36][C:37]1[C:38]([N:52]2[CH2:61][CH2:60][C:59]3[C:54](=[CH:55][CH:56]=[CH:57][CH:58]=3)[CH:53]2[CH3:62])=[N:39][C:40]([NH:44][C:45]2[CH:50]=[CH:49][C:48]([F:51])=[CH:47][CH:46]=2)=[N:41][C:42]=1[CH3:43] |f:5.6|
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Name
|
|
Quantity
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23 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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C[C@H]1NCCC2=CC=CC=C12
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Name
|
|
Quantity
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25.7 g
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Type
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reactant
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Smiles
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ClC1=NC(=NC(=C1C)C)NC1=CC=C(C=C1)F
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Name
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(R)-(+)-5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC=1C(=NC(=NC1C)NC1=CC=C(C=C1)F)N1[C@@H](C2=CC=CC=C2CC1)C
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(CO)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture thereby obtained
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Type
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CUSTOM
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Details
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was reacted at 135° C. for 28 hours
|
Duration
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28 h
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Type
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TEMPERATURE
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Details
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under refluxing
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Type
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ADDITION
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Details
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This product was treated
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Name
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Type
|
product
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Smiles
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Cl.CC=1C(=NC(=NC1C)NC1=CC=C(C=C1)F)N1C(C2=CC=CC=C2CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 81.1% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |